1,1-Difluoro-3-methylbutan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H10F2O |
|---|---|
Molecular Weight |
124.13 g/mol |
IUPAC Name |
1,1-difluoro-3-methylbutan-2-ol |
InChI |
InChI=1S/C5H10F2O/c1-3(2)4(8)5(6)7/h3-5,8H,1-2H3 |
InChI Key |
LLRQYQBSCRTYGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoro-3-methylbutan-2-ol can be synthesized through several methods. One common approach involves the fluorination of 3-methylbutan-2-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of azides, nitriles, or other substituted products.
Scientific Research Applications
1,1-Difluoro-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-difluoro-3-methylbutan-2-ol involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can undergo various chemical transformations, contributing to the compound’s versatility in different reactions.
Comparison with Similar Compounds
1,1-Difluoro-4-phenylbutan-2-ol (CAS: 145299-87-2)
- Molecular Formula : C₁₀H₁₂F₂O
- Molecular Weight : 178.2 g/mol
- Key Differences: Substituted with a phenyl group at C4 instead of a methyl group. Higher molecular weight and lipophilicity due to the aromatic ring, likely enhancing its solubility in organic solvents. Limited hazard data available, but fluorinated aromatic alcohols often exhibit distinct reactivity in synthetic applications (e.g., as intermediates in pharmaceuticals) .
3,3-Dimethyl-2-butanol (CAS: 464-07-3)
- Molecular Formula : C₆H₁₄O
- Molecular Weight : 102.17 g/mol
- Key Differences: Lacks fluorine atoms but shares a branched secondary alcohol structure. Lower polarity and molecular weight compared to the fluorinated target compound.
2,3-Dimethyl-1-butanol (CAS: 19550-30-2)
- Molecular Formula : C₆H₁₄O
- Molecular Weight : 102.17 g/mol
- Key Differences: Primary alcohol with methyl branches at C2 and C3. Non-fluorinated, leading to lower density and boiling point compared to fluorinated analogs.
Data Tables
Table 1: Structural and Physical Properties
Table 2: Functional Group Impact on Properties
| Feature | This compound | 3,3-Dimethyl-2-butanol |
|---|---|---|
| Fluorine Atoms | Increases polarity, stability | Absent |
| Hydroxyl Position | Secondary alcohol | Secondary alcohol |
| Branching | Methyl at C3 | Methyl at C3 |
| Applications | Specialty synthesis | Chiral intermediates |
Research Findings and Key Insights
- Fluorine Effects: The presence of two fluorine atoms in this compound significantly enhances its electronegativity and thermal stability compared to non-fluorinated analogs like 3,3-dimethyl-2-butanol. This makes it a candidate for use in fluorinated polymers or agrochemicals .
- Safety Considerations: The fluorinated compound requires stringent storage conditions (inert atmosphere) due to flammability, unlike non-fluorinated alcohols .
Biological Activity
1,1-Difluoro-3-methylbutan-2-ol (DFMB) is a fluorinated alcohol with the molecular formula C5H10F2O. Its unique structure, characterized by two fluorine atoms and a hydroxyl group, contributes to its distinct biological activity and potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of DFMB, including its mechanisms of action, interactions with biomolecules, and relevant case studies.
Structural Characteristics
The presence of fluorine atoms in DFMB enhances its lipophilicity and membrane permeability, which can facilitate interactions with various biological targets. The hydroxyl (-OH) group can participate in hydrogen bonding, influencing the compound's reactivity and binding affinity to proteins and enzymes.
DFMB's biological activity is primarily attributed to:
- Hydrogen Bonding : The hydroxyl group allows DFMB to form hydrogen bonds with biomolecules, potentially modulating enzyme activities and receptor interactions.
- Lipophilicity : The fluorine substituents increase the compound's ability to penetrate lipid membranes, enhancing its bioavailability.
In Vitro Studies
Research indicates that DFMB exhibits significant interactions with various enzymes and receptors. For instance:
- Enzyme Modulation : DFMB has been shown to influence the activity of certain metabolic enzymes, suggesting a role in metabolic pathways.
- Receptor Binding : Preliminary studies suggest potential binding affinity to specific receptors involved in cellular signaling pathways, which could be explored for therapeutic applications.
Case Studies
Several studies have investigated the biological implications of DFMB:
- Case Study on Enzyme Interaction :
- Case Study on Cellular Uptake :
-
Comparative Analysis with Similar Compounds :
- Comparative studies with non-fluorinated analogs like 3-methylbutan-2-ol showed that DFMB has enhanced potency in modulating biological activities due to the presence of fluorine atoms. This suggests that fluorination can significantly impact the biological profiles of alcohols.
Applications in Drug Development
The unique properties of DFMB make it a candidate for further investigation in drug development:
- Pharmaceutical Intermediate : Its role as an intermediate in synthesizing more complex molecules positions it as a valuable building block in pharmaceutical chemistry.
- Potential Therapeutic Agent : Given its interaction with metabolic enzymes and receptors, DFMB could be explored for developing drugs targeting specific diseases or conditions.
Summary of Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Enzyme Interaction | Inhibition of cytochrome P450 enzymes | Potential for drug metabolism modulation |
| Cellular Uptake | Effective membrane permeability | Utility in drug delivery systems |
| Comparative Analysis | Enhanced activity compared to non-fluorinated analogs | Importance of fluorination in drug design |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
